1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride
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Description
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H32Cl2N2O4 and its molecular weight is 471.42. The purity is usually 95%.
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Scientific Research Applications
Organotin(IV) Derivatives Synthesis and Biological Activity
Organotin(IV) derivatives, synthesized from 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate and organotin(IV) chlorides, have demonstrated significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells. These activities suggest potential for further exploration in pharmaceutical applications and cancer therapy research (Shaheen et al., 2018).
Antidepressant Metabolism Study
A study on the metabolism of the novel antidepressant, Lu AA21004, involving human liver microsomes and recombinant enzymes, highlighted the oxidative metabolism pathways of this compound. The study's insights into the metabolic conversion of Lu AA21004 may inform drug development and optimization for treating major depressive disorder (Hvenegaard et al., 2012).
Hypolipidemic Activity of Heterocyclic Analogues
Research into heterocyclic analogues of chlorcyclizine, featuring modifications to the piperazine structure, resulted in compounds with potent hypolipidemic activity. This work could pave the way for new treatments for hyperlipidemia and associated cardiovascular diseases (Ashton et al., 1984).
Bradycardic Agents: Synthesis and Biological Activity
The synthesis and evaluation of 1,3‐dihydro‐2H‐3‐benzazepin‐2‐ones with a piperazine moiety for their bradycardic activity indicate potential applications in cardiovascular drug development. The vasorelaxant and heart-rate-reducing activities of these compounds highlight their therapeutic promise (Liang et al., 2010).
Antimicrobial Activities of 1,2,4-Triazole Derivatives
Novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities. This research supports the potential of piperazine-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Hypertensive Drug Intermediate Synthesis
An improved synthesis process for a key intermediate in the production of the anti-hypertensive drug, Doxazosin, demonstrates the role of piperazine derivatives in pharmaceutical manufacturing. This work could enhance the efficiency and scalability of Doxazosin production (Ramesh et al., 2006).
β-Adrenolytic and Anxiolytic Activity Study
The preparation and structural characterization of aminoalkanol derivatives of benzofuran with a piperazine moiety have revealed their potential β-adrenolytic and anxiolytic activities. Such findings could contribute to the development of new therapeutic agents for treating hypertension and anxiety (Kossakowski et al., 2002).
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,3-dimethylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4.2ClH/c1-17-4-3-5-21(18(17)2)27-15-20(26)14-25-10-8-24(9-11-25)13-19-6-7-22-23(12-19)29-16-28-22;;/h3-7,12,20,26H,8-11,13-16H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUOQDIVGQAFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.